molecular formula C15H29N B103695 Pentadecanenitrile CAS No. 18300-91-9

Pentadecanenitrile

Cat. No.: B103695
CAS No.: 18300-91-9
M. Wt: 223.4 g/mol
InChI Key: KRKQHNVYOWTEQO-UHFFFAOYSA-N
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Description

. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Pentadecanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentadecanol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form pentadecyl chloride, which is then reacted with sodium cyanide (NaCN) to produce pentadecanonitrile . The reaction conditions typically involve heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity pentadecanonitrile .

Mechanism of Action

The mechanism of action of pentadecanonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, pentadecanonitrile derivatives may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Pentadecanenitrile can be compared with other long-chain nitriles, such as tetradecanonitrile (C14H27N) and hexadecanonitrile (C16H31N). These compounds share similar chemical properties and undergo similar reactions. pentadecanonitrile is unique due to its specific carbon chain length, which can influence its physical properties and reactivity .

Similar compounds include:

  • Tetradecanonitrile (C14H27N)
  • Hexadecanonitrile (C16H31N)
  • Dodecanonitrile (C12H23N)

Each of these compounds has its own unique applications and properties, making them valuable in different contexts .

Properties

IUPAC Name

pentadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKQHNVYOWTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171375
Record name Pentadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18300-91-9
Record name Pentadecanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18300-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Pentadecanonitrile chosen as a test compound in Supercritical Fluid Chromatography (SFC)?

A1: Pentadecanonitrile was selected as one of the test compounds in SFC research due to its specific chemical properties. The study aimed to establish a practical method for characterizing retention behavior in SFC, comparing it to Gas Chromatography (GC) []. A set of compounds, including Pentadecanonitrile, with varying polarities and structures, were chosen to represent a range of analyte behaviors. This allowed researchers to evaluate the retention characteristics of the SFC system under different conditions by analyzing the retention index differences (Δ I values) compared to a standard SFC setup.

Q2: How does the structure of Pentadecanonitrile relate to its retention behavior in SFC compared to GC?

A2: While the research [] doesn't delve into the specific impact of Pentadecanonitrile's structure on its retention, it does highlight an interesting finding. The study found a slight difference in retention behavior between GC and SFC on a moderately polar stationary phase (50% methyl, 50% phenylsilicone). This difference was attributed to cyclic compounds behaving differently than non-cyclic compounds in the two chromatographic techniques. Pentadecanonitrile, being a linear molecule, likely contributes to this observed difference by exhibiting distinct interactions with the stationary phase in the presence of a supercritical fluid mobile phase compared to a gaseous one in GC.

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